N-Cyano-N’,N’-dimethyl-guanidine is an impurity in the synthesis of Cimetidine, a competitive histamine H2-receptor antagonist which inhibits gastric acid secretion and reduces pepsin output. It is also used in the preparation of histamine H2 receptor antagonists.
N-Cyano-N',N''-dimethylguanidine
CAS No.: 31857-31-5
Cat. No.: VC21346933
Molecular Formula: C4H8N4
Molecular Weight: 112.13 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 31857-31-5 |
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Molecular Formula | C4H8N4 |
Molecular Weight | 112.13 g/mol |
IUPAC Name | 1-cyano-2,3-dimethylguanidine |
Standard InChI | InChI=1S/C4H8N4/c1-6-4(7-2)8-3-5/h1-2H3,(H2,6,7,8) |
Standard InChI Key | KPUBXONXNWPZIN-UHFFFAOYSA-N |
SMILES | CNC(=NC)NC#N |
Canonical SMILES | CNC(=NC)NC#N |
Chemical Identity and Physical Properties
Chemical Structure and Nomenclature
N-Cyano-N',N''-dimethylguanidine belongs to the guanidine class of compounds, featuring a guanidine structure with a cyano group (–C≡N) and two methyl groups attached to nitrogen atoms. This compound is known by several synonyms in scientific literature:
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1,1-Dimethyl-3-cyanoguanidine
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1-Cyano-3,3-dimethylguanidine
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2-Cyano-1,1-Dimethylguanidine
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3-Cyano-1,1-dimethylguanidine
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Guanidine, 3-cyano-1,1-dimethyl-
Physical and Chemical Properties
N-Cyano-N',N''-dimethylguanidine typically appears as a white to light yellow crystalline solid. Its key physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of N-Cyano-N',N''-dimethylguanidine
Property | Value |
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Molecular Formula | C4H8N4 |
Molecular Weight | 112.13 g/mol |
Physical State | White to light yellow crystalline solid |
Solubility | Soluble in polar solvents (water, alcohols) |
CAS Number | 1609-06-9 |
InChI | InChI=1S/C4H8N4/c1-8(2)4(6)7-3-5/h1-2H3,(H2,6,7) |
InChI Key | TUYAIZHPVZJKIN-UHFFFAOYSA-N |
SMILES Notation | N#CNC(=N)N(C)C |
The compound exhibits characteristic guanidine basicity, likely due to the resonance stabilization of the protonated form. The presence of the cyano group significantly influences its reactivity profile, making it particularly useful in nucleophilic addition reactions.
Synthesis Methods
Common Synthetic Routes
The synthesis of N-Cyano-N',N''-dimethylguanidine typically involves the reaction of dimethylamine with cyanamide under controlled conditions. This reaction pathway represents one of the most direct and efficient routes to obtain this compound. The basic reaction involves nucleophilic attack of the dimethylamine on the cyanamide carbon, followed by rearrangement to form the guanidine structure.
Laboratory Preparation
In laboratory settings, N-Cyano-N',N''-dimethylguanidine can be prepared with high purity (typically ≥98% as offered by commercial suppliers). The synthetic conditions usually require careful control of temperature and pH to optimize yield and purity. The reaction may be conducted in polar solvents such as water, methanol, or ethanol to facilitate dissolution of the reactants and product isolation.
Industrial Production
Industrial production methods for N-Cyano-N',N''-dimethylguanidine likely involve scaled-up versions of the laboratory syntheses, with additional considerations for cost-effectiveness, safety, and environmental impact. Due to its application as an intermediate in pharmaceutical synthesis, industrial production methods would need to comply with relevant regulatory standards for purity and quality control.
Chemical Reactivity
Functional Group Reactivity
N-Cyano-N',N''-dimethylguanidine contains several reactive functional groups that contribute to its chemical behavior:
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The cyano group (–C≡N) is an electrophilic center that can participate in various addition reactions.
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The guanidine structure imparts basic properties to the molecule.
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The nitrogen atoms can serve as nucleophilic centers in certain reactions.
These functional groups make the compound versatile in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules.
Nucleophilic Addition Reactions
One of the characteristic reactions of N-Cyano-N',N''-dimethylguanidine is nucleophilic addition to the cyano group. The electrophilic nature of the carbon in the cyano group makes it susceptible to attack by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity pattern is exploited in the synthesis of various nitrogen-containing compounds.
Acid-Base Properties
Being a guanidine derivative, N-Cyano-N',N''-dimethylguanidine exhibits basic properties in solution. The guanidine functional group is known for its high basicity due to the resonance stabilization of the protonated form. This property influences its behavior in different pH environments and its interactions with acidic compounds.
Applications in Organic Synthesis
Role as a Synthetic Intermediate
N-Cyano-N',N''-dimethylguanidine serves as a valuable intermediate in organic synthesis due to its unique structure and reactivity. The presence of both the cyano group and the guanidine functionality makes it particularly useful in the synthesis of:
Formation of Heterocyclic Compounds
The compound plays a significant role in the synthesis of various heterocyclic compounds, which are essential building blocks in medicinal chemistry and materials science. The reactions typically involve the cyano group and/or the guanidine structure participating in cyclization reactions to form nitrogen-containing heterocycles.
Product Name | Reference | Purity | Price Range (€) | Estimated Delivery |
---|---|---|---|---|
Guanidine, N'-cyano-N,N-dimethyl- | IN-DA001VGM | 98% | 91.00 | Mon 21 Apr 25 |
Cimetidine Impurity 5 | 4Z-C-4315 | - | To inquire | Tue 22 Apr 25 |
1,1-Dimethyl-3-cyanoguanidine | 86-MM0020.10 | - | To inquire | Thu 24 Apr 25 |
Biological Activity and Pharmaceutical Applications
Pharmaceutical Relevance
The pharmaceutical relevance of N-Cyano-N',N''-dimethylguanidine is highlighted by its designation as "Cimetidine Impurity 5" in some commercial catalogs. This suggests its relationship to cimetidine, a histamine H2-receptor antagonist used in the treatment of heartburn and peptic ulcers. The structural similarities between N-Cyano-N',N''-dimethylguanidine and components of cimetidine indicate its potential role in pharmaceutical synthesis pathways.
Structure-Activity Relationships
The guanidine structure is found in numerous biologically active compounds, including pharmaceutical agents and natural products. The specific arrangement of functional groups in N-Cyano-N',N''-dimethylguanidine, particularly the combination of the cyano group and the dimethylated nitrogen, likely contributes to its potential biological activities and pharmaceutical applications.
Analytical Methods
Identification Techniques
Several analytical techniques can be employed for the identification and characterization of N-Cyano-N',N''-dimethylguanidine:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information through analysis of 1H and 13C NMR spectra.
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Infrared (IR) Spectroscopy: Can identify characteristic functional groups such as the cyano group and the guanidine structure.
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Mass Spectrometry: Offers information about molecular weight and fragmentation patterns.
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X-ray Crystallography: Provides detailed three-dimensional structural information when the compound is in crystalline form.
Future Research Directions
Interdisciplinary Applications
The unique structure and reactivity of N-Cyano-N',N''-dimethylguanidine suggest potential applications in various interdisciplinary fields, including:
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Materials science, particularly in the development of functional materials with specific properties
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Catalysis, where guanidine derivatives have shown promise as organocatalysts
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Medicinal chemistry, as building blocks for potential therapeutic agents
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Agricultural chemistry, in the development of crop protection agents
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